![molecular formula C20H17ClN2O4S B2694185 4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 946369-65-9](/img/structure/B2694185.png)
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Chemical Reactions Analysis
Again, without specific studies on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide" have been widely studied to explore their potential as therapeutic agents. For example, the synthesis of various quinoline derivatives incorporating sulfonamide moieties has been reported, demonstrating their potential as antimicrobial agents due to their structural features and interactions (Biointerface Research in Applied Chemistry, 2019). Additionally, the crystal structures of isomorphous benzenesulfonamide derivatives have been determined, revealing the importance of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl in their crystal packing (Acta crystallographica. Section C, Crystal structure communications, 2001).
Anticancer Activity
Several studies have focused on the anticancer properties of quinoline and sulfonamide derivatives. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines. The anticancer activity is attributed to mechanisms such as inhibition of carbonic anhydrase isozymes, leading to a better understanding of the potential therapeutic applications of these compounds (European journal of medicinal chemistry, 2010). Another study synthesized novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, evaluating their anticancer activity and finding remarkable cytotoxic activity against various human cancer cell lines (Bioorganic chemistry, 2020).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases, crucial metalloenzymes involved in various bioprocesses, has been another significant area of research. Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, showing variable degrees of inhibition. Such studies highlight the potential of these compounds in therapeutic applications related to carbonic anhydrase inhibition (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).
Mechanism of Action
properties
IUPAC Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-6-9-17(10-7-15)28(25,26)22-16-8-5-14-3-1-11-23(18(14)13-16)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJJXRXQAQHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

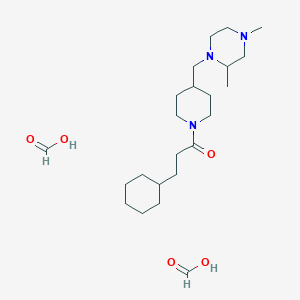
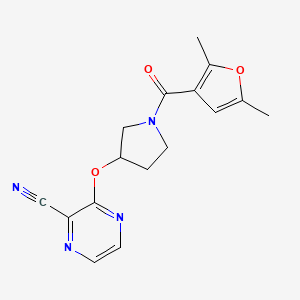
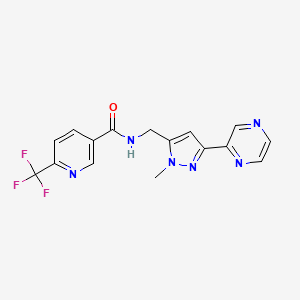
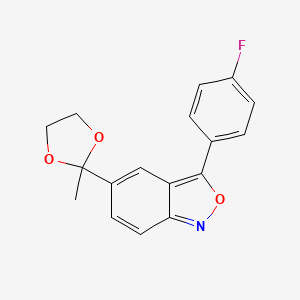
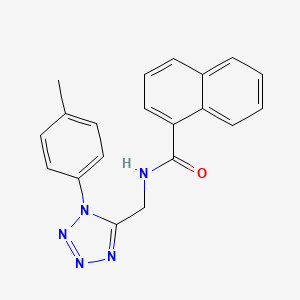
![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)
![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)
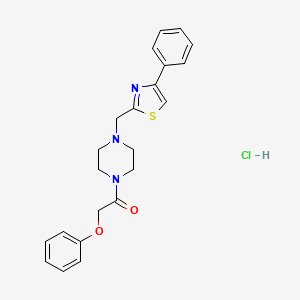

![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)
